
3-(2-Methylphenyl)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 3-(2-Methylphenyl)benzaldehyde is a derivative of benzaldehyde, which is a pivotal building block in organic synthesis. Benzaldehyde derivatives are known for their versatility in chemical reactions, leading to various pharmacologically active compounds and materials with unique properties. The studies provided focus on different benzaldehyde derivatives and their chemical behavior, which can offer insights into the reactivity and potential applications of 3-(2-Methylphenyl)benzaldehyde.
Synthesis Analysis
The synthesis of benzaldehyde derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of 2-(2-oxo-3-phenylpropyl)benzaldehydes has been described as a precursor for the synthesis of 3-phenyl-2-naphthols and subsequent oxidation to 3-phenyl-1,2-naphthoquinones . Similarly, the Schiff base synthesis from 2,3-dihydroxybenzaldehyde and 2-aminophenol demonstrates the condensation reactions that benzaldehyde derivatives can undergo . Moreover, the rapid and efficient microwave-assisted synthesis of 3-phenylpropionic acids from benzaldehydes highlights the potential for quick and high-yielding synthetic routes .
Molecular Structure Analysis
The molecular structure of benzaldehyde derivatives is crucial in determining their reactivity and physical properties. X-ray diffraction crystallography has been used to determine the structure of a Schiff base derivative, revealing its crystallization in a triclinic crystal system . Computational studies, such as density functional theory (DFT), are also employed to optimize molecular structures and geometries, as seen in the study of azo-benzoic acids . These techniques are essential for understanding the molecular structure of 3-(2-Methylphenyl)benzaldehyde and predicting its behavior in chemical reactions.
Chemical Reactions Analysis
Benzaldehyde derivatives participate in a variety of chemical reactions. The reaction of benzaldehyde with 2,3-dihydrophenalenone, for example, leads to the formation of benzylidene compounds . The presence of substituents on the benzaldehyde ring can influence the outcome of such reactions, as seen in the formation of different products from p-chloro- and p-nitro-benzaldehyde . These studies provide a glimpse into the types of reactions that 3-(2-Methylphenyl)benzaldehyde might undergo, including condensation, oxidation, and tautomerism.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzaldehyde derivatives are influenced by their molecular structure. Spectroscopic techniques such as IR, NMR, and UV-Vis are commonly used to characterize these compounds . The presence of different functional groups and their arrangement within the molecule can lead to unique absorption bands and stretching vibrations, which are indicative of the compound's state and tautomeric forms . The solubility, crystallization behavior, and tautomerism are important properties that can be studied to understand the behavior of 3-(2-Methylphenyl)benzaldehyde in various environments.
Applications De Recherche Scientifique
Green Chemistry in Education
A green chemistry experiment for undergraduate students involves the synthesis of 3-(methoxycarbonyl)coumarin using an ionic liquid as a solvent and catalyst. This experiment demonstrates innovative ideas in chemical research and green chemistry (Verdía, Santamarta, & Tojo, 2017).
Catalysis and Green Synthesis
α-Methylcinnamaldehyde, derived from benzaldehyde, is synthesized using a Claisen-Schmidt condensation process. This compound finds application in various products like cosmetics and perfumes. The synthesis uses Mg-Zr mixed oxide supported on HMS as a catalyst, highlighting a green approach (Wagh & Yadav, 2018).
Bioproduction in Bioreactors
Benzaldehyde, produced biologically, commands a significant price advantage and consumer acceptance. The study explores the use of Pichia pastoris in a two-phase partitioning bioreactor for enhanced bioproduction of benzaldehyde, emphasizing its economic and environmental benefits (Craig & Daugulis, 2013).
Enantioselective Synthesis
Optically active aminonaphthol, derived from benzaldehyde, catalyzes the enantioselective ethylation of aryl aldehydes to secondary alcohols. This process has high enantioselectivity and finds applications in the synthesis of chiral compounds (Liu et al., 2001).
Catalytic Properties of Metal-Organic Frameworks
The metal-organic framework compound Cu3(BTC)2 demonstrates catalytic properties in the chemisorption and activation of benzaldehyde. This research contributes to the understanding of the interaction between benzaldehyde and catalytic materials (Schlichte, Kratzke, & Kaskel, 2004).
Photocatalysis for Synthesis
Graphitic carbon nitride, modified by thermal, chemical, and mechanical processes, acts as a metal-free photocatalyst for the selective synthesis of benzaldehyde from benzyl alcohol, emphasizing environmentally friendly conditions (Lima et al., 2017).
Chemosensors for pH Discrimination
Benzaldehyde derivatives are used as fluorescent chemosensors for pH, capable of discriminating between normal cells and cancer cells. This application demonstrates the potential of benzaldehyde derivatives in medical diagnostics (Dhawa et al., 2020).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-(2-methylphenyl)benzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O/c1-11-5-2-3-8-14(11)13-7-4-6-12(9-13)10-15/h2-10H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVNBJBQNNBVFGV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC=CC(=C2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20362612 |
Source


|
| Record name | 3-(2-methylphenyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20362612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methylphenyl)benzaldehyde | |
CAS RN |
371764-26-0 |
Source


|
| Record name | 3-(2-methylphenyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20362612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

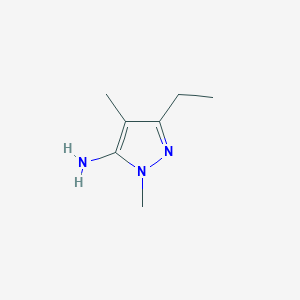

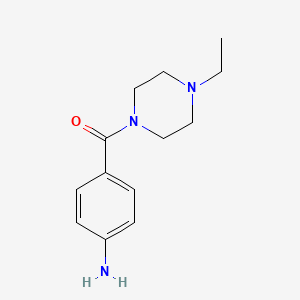

![2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-1-piperidin-1-yl-ethanone](/img/structure/B1331976.png)
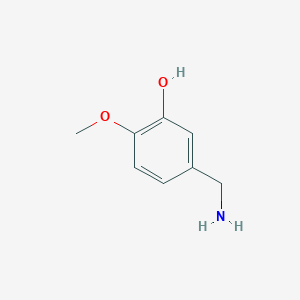
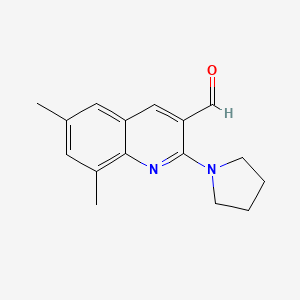
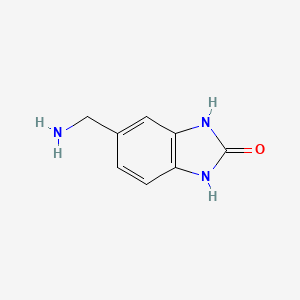

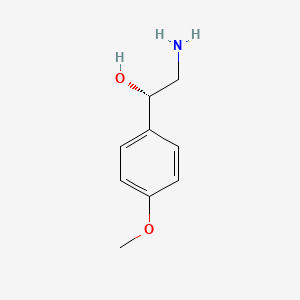
![1'H-spiro[cyclopentane-1,2'-quinazolin]-4'(3'H)-one](/img/structure/B1331998.png)

![5-[(2,4-dichlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1332008.png)
![(3aR,4S,9bS)-6-hydroxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B1332012.png)